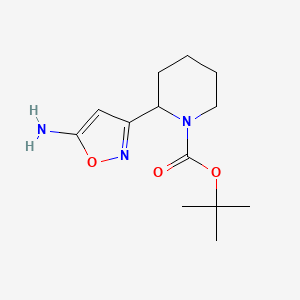![molecular formula C15H10N2O4 B15148287 Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate](/img/structure/B15148287.png)
Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate is an organic compound with a complex structure that includes a pyrrolo[3,4-B]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: This compound shares a similar pyrrolo[3,4-B]pyridine core but with different substituents.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Another compound with a related structure but different functional groups.
Uniqueness
Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C15H10N2O4 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
methyl 3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzoate |
InChI |
InChI=1S/C15H10N2O4/c1-21-15(20)9-4-2-5-10(8-9)17-13(18)11-6-3-7-16-12(11)14(17)19/h2-8H,1H3 |
InChI-Schlüssel |
GGKYXFXUOWERTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B15148218.png)



![benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate](/img/structure/B15148256.png)
![N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline](/img/structure/B15148261.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15148282.png)
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B15148283.png)
![(R)-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B15148292.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B15148297.png)
![1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol](/img/structure/B15148304.png)
![(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148305.png)

